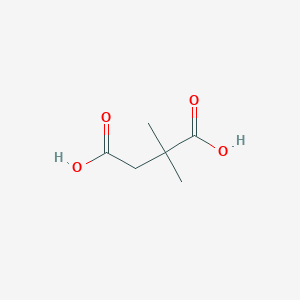

2,2-Dimethylsuccinic acid

描述

属性

IUPAC Name |

2,2-dimethylbutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-6(2,5(9)10)3-4(7)8/h3H2,1-2H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOHPTLYPQCTZSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6021581 | |

| Record name | 2,2-Dimethylbutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2,2-Dimethylsuccinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002074 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

70 mg/mL at 14 °C | |

| Record name | 2,2-Dimethylsuccinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002074 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

597-43-3 | |

| Record name | 2,2-Dimethylsuccinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=597-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethylsuccinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000597433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-DIMETHYLSUCCINIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408419 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-Dimethylbutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethylsuccinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.001 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-DIMETHYLSUCCINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MX6TVR2107 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,2-Dimethylsuccinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002074 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

140.5 °C | |

| Record name | 2,2-Dimethylsuccinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002074 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,2-Dimethylsuccinic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of 2,2-dimethylsuccinic acid, a dicarboxylic acid with significant potential in various research and development applications. This document outlines its fundamental characteristics, experimental protocols for its synthesis and purification, and its role in biological pathways.

Core Chemical Properties

This compound, also known as 2,2-dimethylbutanedioic acid, is a white crystalline solid.[1][2] Its structure consists of a succinic acid backbone with two methyl groups substituted at the C2 position.[3][4] This substitution pattern imparts unique steric and electronic properties that influence its reactivity and biological activity.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | 2,2-Dimethylbutanedioic acid | [5] |

| Synonyms | This compound, 2,2-Dimethylbutanedioate | [3][4] |

| CAS Number | 597-43-3 | [5] |

| Molecular Formula | C₆H₁₀O₄ | [4] |

| Molecular Weight | 146.14 g/mol | [5] |

| Melting Point | 138-142 °C | [6] |

| Water Solubility | 70 g/L at 14 °C | [3] |

| pKa (Strongest Acidic) | 4.1 | [3] |

| Appearance | White crystalline powder | [2] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectrum Type | Key Features |

| ¹H NMR (400 MHz, DMSO-d₆) | Chemical shifts are consistent with the molecular structure. |

| Mass Spectrometry | The mass spectrum is consistent with the molecular weight and fragmentation pattern of the compound. |

| IR Spectroscopy | Shows characteristic peaks for carboxylic acid O-H and C=O stretching. |

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are provided below. These protocols are based on established organic chemistry principles.

Synthesis of this compound via Malonic Ester Synthesis

The synthesis of this compound can be achieved through the double alkylation of a malonic ester, such as diethyl malonate, followed by hydrolysis and decarboxylation.

Step 1: Formation of Diethyl Dimethylmalonate

This step involves the sequential addition of two methyl groups to diethyl malonate.

-

Materials:

-

Diethyl malonate

-

Sodium ethoxide

-

Methyl iodide

-

Absolute ethanol

-

-

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.

-

Diethyl malonate is added dropwise to the sodium ethoxide solution, forming the sodium salt of diethyl malonate, which may precipitate.[3]

-

Methyl iodide is then added to the reaction mixture, leading to the formation of diethyl methylmalonate.

-

To introduce the second methyl group, another equivalent of sodium ethoxide is added, followed by a second equivalent of methyl iodide.

-

The reaction is refluxed to ensure complete dialkylation.[3]

-

After cooling, the reaction mixture is worked up by removing the ethanol, adding water, and extracting the diethyl dimethylmalonate with an organic solvent like ether.

-

The organic layer is washed, dried, and the solvent is evaporated to yield the crude diethyl dimethylmalonate.

-

Step 2: Hydrolysis and Decarboxylation to this compound

The resulting diethyl dimethylmalonate is then converted to this compound.

-

Materials:

-

Diethyl dimethylmalonate

-

Strong base (e.g., NaOH or KOH) or strong acid (e.g., HBr in acetic acid)

-

Water

-

Hydrochloric acid (for acidification)

-

-

Procedure:

-

The diethyl dimethylmalonate is subjected to hydrolysis by heating with an aqueous solution of a strong base or acid.[7][8]

-

This process hydrolyzes the ester groups to carboxylic acids, forming a salt of 2,2-dimethylmalonic acid in the case of basic hydrolysis.

-

Upon heating, the substituted malonic acid readily undergoes decarboxylation.[7][8]

-

If basic hydrolysis is used, the reaction mixture is acidified with a strong acid, such as hydrochloric acid, to precipitate the this compound.

-

The crude this compound is then collected by filtration.

-

Purification by Recrystallization

Crude this compound can be purified by recrystallization to obtain a product of high purity. A mixed solvent system of ethanol and chloroform is often effective.

-

Materials:

-

Crude this compound

-

Ethanol (solvent in which the compound is more soluble)

-

Chloroform (solvent in which the compound is less soluble)

-

-

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot ethanol.[6][9]

-

If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly boiled.

-

Filter the hot solution to remove any insoluble impurities and charcoal.

-

To the hot filtrate, add chloroform dropwise until the solution becomes slightly cloudy, indicating the point of saturation.[6]

-

Gently warm the solution until it becomes clear again.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol/chloroform mixture.

-

Dry the crystals to obtain pure this compound.

-

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. primaryinfo.com [primaryinfo.com]

- 3. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. NP-MRD: Showing NP-Card for this compound (NP0001223) [np-mrd.org]

- 5. Branched chain fatty acid synthesis drives tissue-specific innate immune response and infection dynamics of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. prepchem.com [prepchem.com]

An In-depth Technical Guide to 2,2-Dimethylsuccinic Acid (CAS: 597-43-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylsuccinic acid, also known as 2,2-dimethylbutanedioic acid, is a dicarboxylic acid derivative of succinic acid.[1][2][3] Its chemical structure features two methyl groups on the alpha-carbon, which imparts unique steric and electronic properties. This guide provides a comprehensive overview of its chemical and physical characteristics, synthesis, potential biological activities, and experimental protocols relevant to its study.

Chemical and Physical Properties

This compound is a white crystalline solid.[4][5] It is characterized by the following identifiers and properties:

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 597-43-3[1] |

| IUPAC Name | 2,2-dimethylbutanedioic acid[1] |

| Molecular Formula | C₆H₁₀O₄[1] |

| Molecular Weight | 146.14 g/mol [1] |

| InChI Key | GOHPTLYPQCTZSE-UHFFFAOYSA-N[1] |

| Canonical SMILES | CC(C)(CC(=O)O)C(=O)O[1] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Melting Point | 138-142 °C | [5][6] |

| Boiling Point | 296 °C (estimated) | [7] |

| Solubility | 70 mg/mL in water at 14 °C[1], practically insoluble in water (hydrophobic)[2][4] | Multiple sources report conflicting data, suggesting solubility may be temperature-dependent. |

| pKa (Strongest Acidic) | 4.1 (predicted) | [2] |

| LogP | 0.41 (predicted) | [2] |

| Polar Surface Area | 74.6 Ų | [1][2] |

| Appearance | White crystalline powder | [5] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Data Summary

| Technique | Key Data Points |

| ¹H NMR | (DMSO-d6, 400 MHz): δ 12.0 (s, 2H, COOH), 2.45 (s, 2H, CH₂), 1.16 (s, 6H, 2xCH₃) |

| ¹³C NMR | Data available in spectral databases. |

| IR (KBr disc) | Characteristic peaks for C=O (carboxylic acid) and O-H stretching. |

| Mass Spectrometry (GC-MS) | Molecular ion peak and fragmentation pattern available in databases.[1] |

Synthesis and Purification

Several synthetic routes to this compound have been reported, with methods involving Knoevenagel-Michael reactions and malonic acid derivatization being prominent.[4]

Experimental Protocol: Synthesis via Diethyl Malonate

This protocol describes a plausible synthesis route starting from diethyl malonate and acetone, followed by hydrolysis.

Workflow of Synthesis

Caption: A potential synthetic workflow for this compound.

Materials:

-

Diethyl malonate

-

Acetone

-

Piperidine (catalyst)

-

Sodium cyanide

-

Ethanol

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Solvents for extraction and recrystallization (e.g., diethyl ether, ethanol, water)

Procedure:

-

Knoevenagel Condensation: In a round-bottom flask, combine diethyl malonate and acetone in equimolar amounts. Add a catalytic amount of piperidine. Reflux the mixture for several hours until the reaction is complete (monitored by TLC). After cooling, remove the excess acetone and catalyst under reduced pressure.

-

Michael Addition: Dissolve the resulting crude diethyl isopropylidenemalonate in ethanol. In a separate flask, prepare a solution of sodium cyanide in water. Slowly add the sodium cyanide solution to the ethanolic solution of the malonate derivative at a controlled temperature (e.g., 0-5 °C). Stir the reaction mixture for several hours at room temperature.

-

Acid Hydrolysis: Acidify the reaction mixture with concentrated hydrochloric acid. Reflux the acidic mixture for several hours to hydrolyze both the ester and nitrile groups.

-

Isolation of Crude Product: After cooling, the crude this compound may precipitate. If not, concentrate the solution under reduced pressure. The crude product can be extracted with a suitable organic solvent like diethyl ether. Dry the organic extracts over anhydrous magnesium sulfate, filter, and evaporate the solvent.

-

Purification by Recrystallization: Dissolve the crude product in a minimum amount of hot ethanol or an ethanol/water mixture. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent. Dry the crystals in a vacuum oven.

Purification

The primary method for purifying this compound is recrystallization.[5] Suitable solvents include ethanol/ether or ethanol/chloroform mixtures.[5]

Biological Activity and Applications

This compound has been investigated for various biological activities and has applications as a building block in organic synthesis.

Applications in Synthesis

-

Polymers: It can be used as a monomer in the synthesis of polyesters and polyamides.[4]

-

Organic Synthesis: It serves as a versatile building block for creating more complex molecules.[4]

Biological Activities

The biological effects of this compound are an area of ongoing research.

-

Metabolic Effects: As a derivative of succinic acid, a key intermediate in the citric acid cycle, it is suggested to influence fatty acid metabolism and energy production.[4]

-

Antimicrobial Properties: Some studies suggest it may exhibit activity against various pathogens, including bacteria and viruses.[4]

-

Toxicological Profile: There are indications of potential cytotoxicity and genotoxicity in certain cellular models, highlighting the need for further safety evaluation.[4]

Proposed Biological Evaluation Workflow

Caption: A proposed workflow for the biological evaluation of this compound.

Experimental Protocols for Biological Assays

The following are generalized protocols that can be adapted for the evaluation of this compound.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of the compound.

Materials:

-

This compound

-

Bacterial and/or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)

-

96-well microtiter plates

-

Sterile water or DMSO (for stock solution)

-

Positive control antibiotic/antifungal

-

Negative control (broth only)

Procedure:

-

Prepare Stock Solution: Dissolve a known weight of this compound in a suitable solvent (e.g., sterile water or DMSO) to create a high-concentration stock solution.

-

Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the stock solution in the appropriate broth medium to achieve a range of concentrations.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

-

Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the compound dilutions.

-

Controls: Include wells for a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol: Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

-

This compound

-

Mammalian cell line (e.g., HeLa, HepG2)

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium and add them to the wells. Include vehicle control wells.

-

Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is proportional to the absorbance.

Potential Role in Signaling Pathways

As a dicarboxylic acid and a structural analog of succinate, this compound may interact with pathways involved in fatty acid metabolism. One such family of receptors is the Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate lipid metabolism.

Potential Interaction with Fatty Acid Metabolism

Caption: A diagram illustrating the potential interaction of this compound with the PPAR signaling pathway in the context of fatty acid metabolism.

Safety and Handling

This compound is classified as an irritant.[1] It may cause skin, eye, and respiratory irritation.[1] Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Handle in a well-ventilated area.

Conclusion

This compound is a compound with interesting chemical properties and potential for further investigation in materials science and the life sciences. This guide provides a foundational understanding for researchers and professionals to explore its synthesis, properties, and biological activities. Further research is warranted to fully elucidate its mechanism of action in biological systems and to explore its potential applications in drug development and other fields.

References

- 1. EP1214286A1 - Purification and recovery of dicarboxylic acids using melt crystallization - Google Patents [patents.google.com]

- 2. WO2001007389A1 - Process for crystallization of dicarboxylic acids - Google Patents [patents.google.com]

- 3. people.chem.umass.edu [people.chem.umass.edu]

- 4. Ames test - Wikipedia [en.wikipedia.org]

- 5. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 6. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Molecular weight of 2,2-Dimethylsuccinic acid

An In-depth Technical Guide to the Molecular and Physicochemical Properties of 2,2-Dimethylsuccinic Acid

This technical guide provides a comprehensive overview of this compound, with a central focus on its molecular weight and key physicochemical properties. It is intended for researchers, scientists, and professionals in drug development who require detailed information on this compound.

Core Properties of this compound

This compound, also known as 2,2-dimethylbutanedioic acid, is a dicarboxylic acid derived from succinic acid by the substitution of two methyl groups at the C2 position.[1] This structural modification imparts specific chemical and physical characteristics to the molecule. It belongs to the class of organic compounds known as methyl-branched fatty acids.[2][3]

Physicochemical Data

The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀O₄ | [1][2][4][5][6][7][8] |

| Average Molecular Weight | 146.14 g/mol | [1][2][4][5][6][7] |

| Monoisotopic Molecular Weight | 146.057908808 Da | [1] |

| CAS Number | 597-43-3 | [1][4][5][7] |

| IUPAC Name | 2,2-dimethylbutanedioic acid | [1][3][7] |

| Appearance | White to off-white crystalline solid/powder | [8][9][10] |

| Melting Point | 138-142 °C | [9][11][12] |

| Solubility in Water | 70 mg/mL at 14 °C | [1] |

| Polar Surface Area | 74.6 Ų | [1][3] |

| pKa (Strongest Acidic) | 4.1 | [3] |

Structural Information

The chemical structure of this compound is fundamental to its properties. The presence of two carboxylic acid groups and two methyl groups on the same carbon atom creates steric hindrance that influences its reactivity.

Caption: Chemical structure of this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of chemical compounds. Below are outlines of standard experimental protocols for determining the molecular weight and confirming the structure of this compound.

Molecular Weight Determination by Mass Spectrometry (MS)

Mass spectrometry is a primary technique for determining the molecular weight of a compound. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly suitable for volatile derivatives of this compound.

Methodology:

-

Sample Preparation (Derivatization): To increase volatility for GC analysis, the carboxylic acid groups are often converted to esters (e.g., methyl or trimethylsilyl esters). This is achieved by reacting the acid with a suitable agent like diazomethane or BSTFA.

-

Gas Chromatography (GC): The derivatized sample is injected into a GC system equipped with a capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp up, separating the components of the sample based on their boiling points and interactions with the stationary phase.

-

Mass Spectrometry (MS): As the analyte elutes from the GC column, it enters the mass spectrometer. Electron Ionization (EI) is a common method where the molecule is bombarded with electrons, causing it to ionize and fragment. The mass analyzer separates these ions based on their mass-to-charge ratio (m/z), and a detector records their abundance. The unfragmented ionized molecule is known as the molecular ion, and its m/z value provides the molecular weight.[13]

Caption: Workflow for molecular weight determination via GC-MS.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule, confirming its structure.

Methodology:

-

Sample Preparation: A small amount of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.

-

Data Acquisition: The tube is placed in the NMR spectrometer. A ¹H NMR spectrum is acquired.

-

Spectral Analysis: The resulting spectrum is analyzed for chemical shifts, integration (peak area), and multiplicity (splitting pattern). For this compound, the spectrum is expected to be relatively simple, showing a singlet for the two equivalent methyl groups and a singlet for the methylene (CH₂) group, consistent with its structure.[10][14] The acidic protons of the carboxyl groups may appear as a broad singlet or may exchange with the solvent.[10]

Synthesis Pathway

This compound can be synthesized through various routes. A common laboratory-scale synthesis involves a Knoevenagel-Michael reaction sequence.[11]

Protocol Outline:

-

Knoevenagel Condensation: Acetone is reacted with a compound containing an active methylene group, such as ethyl cyanoacetate, in the presence of a basic catalyst. This forms an α,β-unsaturated intermediate.

-

Michael Addition: A nucleophile, such as the cyanide ion (from KCN or NaCN), is added to the unsaturated intermediate.

-

Hydrolysis and Decarboxylation: The resulting dicyanoester is then subjected to acidic or basic hydrolysis, which converts the nitrile and ester groups to carboxylic acids. Subsequent heating typically leads to decarboxylation, yielding this compound.[11]

Caption: Generalized synthesis pathway for this compound.

References

- 1. This compound | C6H10O4 | CID 11701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Showing Compound this compound (FDB022833) - FooDB [foodb.ca]

- 4. scbt.com [scbt.com]

- 5. 2,2-ジメチルコハク酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. raybiotech.com [raybiotech.com]

- 7. This compound, 99% | Fisher Scientific [fishersci.ca]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. This compound | 597-43-3 [chemicalbook.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. This compound | 597-43-3 | Benchchem [benchchem.com]

- 12. chemsynthesis.com [chemsynthesis.com]

- 13. 2,2-Dimethylbutanedioic acid [webbook.nist.gov]

- 14. This compound (597-43-3) 1H NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to 2,2-Dimethylsuccinic Acid: Synthesis, Properties, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dimethylsuccinic acid, a dicarboxylic acid with a unique gem-dimethyl substitution, presents a valuable scaffold in organic synthesis and holds potential in various research and development domains. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and an exploration of its biological significance, with a focus on its role as a metabolite and its potential interactions with signaling pathways pertinent to drug discovery.

Core Properties of this compound

This compound, also known by its IUPAC name 2,2-dimethylbutanedioic acid, is a white crystalline solid.[1] Its structure consists of a succinic acid backbone with two methyl groups attached to the same carbon atom, which imparts specific steric and electronic characteristics.

Structural Formula:

HOOCCH₂C(CH₃)₂COOH

Data Presentation: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 597-43-3 | [1] |

| Molecular Formula | C₆H₁₀O₄ | [1] |

| Molecular Weight | 146.14 g/mol | [1] |

| Melting Point | 138-142 °C | [1] |

| Solubility in Water | 70 mg/mL at 14 °C | [1] |

| IUPAC Name | 2,2-dimethylbutanedioic acid | [1] |

| SMILES | CC(C)(CC(=O)O)C(=O)O | |

| InChI Key | GOHPTLYPQCTZSE-UHFFFAOYSA-N |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be effectively achieved through a malonic ester synthesis followed by hydrolysis and decarboxylation is not necessary as the target molecule is a substituted succinic acid. The following protocol details the synthesis of diethyl 2,2-dimethylsuccinate followed by its hydrolysis to yield the final product.

Experimental Workflow Diagram

Caption: Synthesis of this compound Workflow.

Detailed Methodologies

Step 1: Synthesis of Diethyl 2,2-Dimethylsuccinate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (2 equivalents) in absolute ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.

-

Enolate Formation: To the cooled sodium ethoxide solution, add diethyl malonate (1 equivalent) dropwise with stirring.

-

Alkylation: Add methyl iodide (a slight excess over 2 equivalents) dropwise to the reaction mixture.[2] A second equivalent of sodium ethoxide and methyl iodide is then added to achieve dialkylation.

-

Reaction Monitoring and Work-up: The reaction mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC). After cooling, the excess ethanol is removed under reduced pressure. The residue is then dissolved in water and extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield crude diethyl 2,2-dimethylsuccinate.

-

Purification: The crude product can be purified by vacuum distillation.

Step 2: Hydrolysis of Diethyl 2,2-Dimethylsuccinate to this compound

-

Saponification: The purified diethyl 2,2-dimethylsuccinate (1 equivalent) is added to a solution of potassium hydroxide (2.5 equivalents) in a mixture of water and ethanol.

-

Reflux: The reaction mixture is heated at reflux for 4-6 hours to ensure complete hydrolysis of the ester groups.

-

Work-up: After cooling to room temperature, the ethanol is removed under reduced pressure. The aqueous solution is washed with diethyl ether to remove any unreacted starting material.

-

Acidification and Isolation: The aqueous layer is then cooled in an ice bath and carefully acidified with concentrated hydrochloric acid until the pH is strongly acidic. The precipitated this compound is collected by vacuum filtration.

-

Purification: The crude this compound can be recrystallized from hot water or a mixture of ethanol and chloroform to yield the pure product.[1]

Biological Significance and Potential Signaling Pathway Interactions

This compound is classified as a methyl-branched fatty acid and exists as an endogenous metabolite in human fluids.[3][4] While the direct signaling roles of this compound are still under extensive investigation, its structural similarity to other biologically active dicarboxylic acids and its metabolic context suggest potential interactions with key cellular pathways.

Role as a Metabolite

As a dicarboxylic acid, it can be formed through the ω-oxidation of fatty acids, a pathway that becomes more prominent under conditions of high lipid flux or impaired mitochondrial β-oxidation.[5] The metabolism of dicarboxylic acids primarily occurs in peroxisomes.[6] Dysregulation of dicarboxylic acid metabolism has been linked to various pathological conditions.

Potential Interaction with PPAR Signaling Pathways

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that play crucial roles in lipid and glucose metabolism.[7] Given that this compound is a fatty acid derivative, it is plausible that it could act as a ligand for PPARs, particularly PPARα and PPARγ, which are known to be modulated by various fatty acids and their derivatives.[7]

-

PPARα: Primarily expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and brown adipose tissue. Activation of PPARα generally leads to the upregulation of genes involved in fatty acid uptake and oxidation.

-

PPARγ: A master regulator of adipogenesis, it is also involved in insulin sensitization and inflammation.[7]

The potential for this compound to modulate PPAR signaling warrants further investigation, as this could have implications for metabolic diseases and cancer, where PPARs are known to play significant roles.[8]

Signaling Pathway Diagram: Hypothetical PPARγ Activation

Caption: Hypothetical PPARγ Signaling Pathway Modulation.

Conclusion and Future Directions

This compound is a readily synthesizable molecule with a well-defined set of chemical and physical properties. Its role as an endogenous metabolite and the potential for branched-chain dicarboxylic acids to interact with key signaling pathways like PPARs make it a compound of interest for researchers in drug development and metabolic diseases. Future studies should focus on elucidating the specific biological targets of this compound and its effects on cellular signaling cascades to fully uncover its therapeutic potential.

References

- 1. This compound | C6H10O4 | CID 11701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. NP-MRD: Showing NP-Card for this compound (NP0001223) [np-mrd.org]

- 5. researchgate.net [researchgate.net]

- 6. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]

- 8. THE ROLE OF PEROXISOME PROLIFERATOR-ACTIVATED RECEPTORS IN CARCINOGENESIS AND CHEMOPREVENTION - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2,2-Dimethylsuccinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dimethylsuccinic acid, a dicarboxylic acid with a distinct gem-dimethyl substitution, serves as a valuable building block in organic synthesis. Its unique structural motif is incorporated into various molecules of interest, including specialty polymers and isoprenoid natural products. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, offering detailed experimental protocols and quantitative data to facilitate its preparation in a laboratory setting. The methodologies discussed herein are supported by diagrams of the synthetic workflows, ensuring clarity and reproducibility for researchers and professionals in the field of drug development and chemical synthesis.

Introduction

This compound, also known as 2,2-dimethylbutanedioic acid, is a white crystalline powder with the molecular formula C₆H₁₀O₄.[1][2] Its structure, featuring a quaternary carbon atom, imparts specific steric and conformational properties to molecules derived from it. This makes it a significant precursor in the synthesis of complex organic molecules, including chiral compounds and bioactive natural products.[3] This guide will explore the most prevalent and effective methods for the synthesis of this compound, with a focus on practical application in a research and development environment.

Synthetic Methodologies

Two primary synthetic strategies have been effectively employed for the preparation of this compound: the oxidation of camphor-derived precursors and the alkylation of 2,2-dimethylsuccinate esters.

Synthesis via Oxidation of Camphor Derivatives

A well-established, albeit multi-step, method for the synthesis of derivatives that can lead to substituted succinic acids involves the oxidative cleavage of camphor, a readily available natural product. While the direct oxidation of camphor to this compound is not the most common route, the derivatization of camphor provides a foundational approach for accessing related structures. A key intermediate that can be derived from camphor is camphorsulfonic acid.

2.1.1. Illustrative Workflow for Camphor Derivatization

The following diagram illustrates a typical initial step in the derivatization of camphor, which is a precursor to more complex structures.

Caption: Workflow for the synthesis of a camphor derivative.

2.1.2. Experimental Protocol: Synthesis of D,L-10-Camphorsulfonic Acid from D,L-Camphor

This protocol, adapted from a verified synthetic procedure, details the preparation of a key camphor derivative.[4]

-

Preparation of the Reaction Mixture: In a 3-liter, three-necked, round-bottomed flask equipped with a powerful slow-speed stirrer, a 500-mL dropping funnel, and a thermometer, place 588 g (366 mL) of concentrated sulfuric acid.

-

Cooling and Addition of Acetic Anhydride: Surround the flask with an ice-salt mixture and begin stirring. Add 1216 g (1170 mL) of acetic anhydride at a rate that maintains the internal temperature at or below 20°C. This addition typically takes 1 to 1.5 hours.

-

Addition of Camphor: Once the addition of acetic anhydride is complete, add 912 g of coarsely powdered D,L-camphor to the reaction mixture.

-

Reaction and Crystallization: Continue stirring until all the camphor has dissolved. Replace the stirrer with a stopper and allow the ice bath to melt. Let the mixture stand for 36 hours.

-

Isolation of the Product: Collect the resulting crystalline camphorsulfonic acid on a suction filter and wash it with ether.

-

Drying: Dry the product in a vacuum desiccator at room temperature. The yield of nearly white crystalline product is typically between 530–580 g.

Synthesis via Alkylation of Dimethyl 2,2-Dimethylsuccinate

A more direct and versatile approach to synthesizing derivatives of this compound involves the alkylation of the corresponding diester, dimethyl 2,2-dimethylsuccinate. This method allows for the introduction of various substituents at the 3-position. The resulting substituted succinic acid can then be obtained through hydrolysis.

2.2.1. General Synthetic Scheme

The following diagram outlines the general workflow for the alkylation of dimethyl 2,2-dimethylsuccinate and subsequent hydrolysis to the target acid.

Caption: General workflow for the synthesis of substituted 2,2-dimethylsuccinic acids.

2.2.2. Experimental Protocol: Synthesis of 3-Benzyl-2,2-dimethylsuccinic Acid

This protocol is based on a reported procedure for the alkylation of dimethyl 2,2-dimethylsuccinate.[5]

-

Formation of the Enolate: Prepare a solution of lithium diisopropylamide (LDA) by adding the appropriate amount of n-butyllithium to a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78°C under an inert atmosphere.

-

Deprotonation: Add a solution of dimethyl 2,2-dimethylsuccinate in anhydrous THF to the LDA solution at -78°C. Stir the mixture for a specified time to ensure complete formation of the enolate anion.

-

Alkylation: Add benzyl bromide to the enolate solution at -78°C and allow the reaction to proceed.

-

Quenching and Extraction: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent such as ethyl acetate.

-

Purification of the Diester: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude alkylated diester. Purify by chromatography if necessary.

-

Hydrolysis: Subject the purified diester to alkaline hydrolysis using a base such as sodium hydroxide or potassium hydroxide in a mixture of water and an alcohol (e.g., methanol or ethanol).

-

Isolation of the Diacid: After the hydrolysis is complete, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the dicarboxylic acid. Collect the solid by filtration, wash with cold water, and dry. The product can be further purified by recrystallization.[1]

Quantitative Data Summary

The following tables summarize the quantitative data associated with the discussed synthetic methods.

Table 1: Synthesis of D,L-10-Camphorsulfonic Acid

| Parameter | Value | Reference |

| Starting Material | D,L-Camphor | [4] |

| Yield | 34-47% | [4] |

| Melting Point | 202-203°C (with decomposition) | [4] |

Table 2: Alkylation of Dimethyl 2,2-Dimethylsuccinate with Benzyl Bromide

| Parameter | Value | Reference |

| Starting Material | Dimethyl 2,2-dimethylsuccinate | [5] |

| Alkylation Yield | 89% | [5] |

| Hydrolysis Yield | 87% | [5] |

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the target compound is provided below.

Table 3: Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₀O₄ | [6] |

| Molecular Weight | 146.14 g/mol | [6] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 138-142 °C | [1][7] |

| IUPAC Name | 2,2-dimethylbutanedioic acid | [6] |

Conclusion

The synthesis of this compound can be effectively achieved through multiple synthetic routes. The choice of method will depend on the availability of starting materials, desired scale, and the need for specific substitutions on the succinic acid backbone. The alkylation of dimethyl 2,2-dimethylsuccinate offers a versatile and high-yielding approach for producing a range of 3-substituted derivatives. For laboratories with access to camphor and its derivatives, oxidative cleavage presents an alternative, albeit more complex, pathway. The detailed protocols and quantitative data provided in this guide are intended to equip researchers and drug development professionals with the necessary information to successfully synthesize this compound and its derivatives for their specific applications.

References

- 1. This compound | 597-43-3 [chemicalbook.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. This compound | C6H10O4 | CID 11701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemsynthesis.com [chemsynthesis.com]

Solubility Profile of 2,2-Dimethylsuccinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,2-dimethylsuccinic acid in water and select organic solvents. The information contained herein is intended to support research and development activities where this compound is of interest.

Core Quantitative Data

The solubility of this compound has been determined in aqueous and organic media. The following table summarizes the available quantitative data.

| Solvent | Solubility | Temperature (°C) | Method |

| Water | 70 mg/mL[1][2] | 14 | Not Specified |

| Water (Predicted) | 91.5 g/L[1] | Not Specified | ALOGPS |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL[3] | Not Specified | Not Specified |

| Dimethyl Sulfoxide (DMSO) | ≥14.6 mg/mL[4] | Not Specified | Not Specified |

Experimental Protocols

While specific experimental details for the solubility values of this compound are not extensively documented in the public domain, standard methodologies for determining the solubility of organic acids are well-established. The following protocols represent common approaches that are likely to have been used.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility.

Protocol:

-

Saturation: An excess amount of this compound is added to a known volume of the solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Separation: The saturated solution is carefully separated from the excess solid by filtration or centrifugation.

-

Solvent Evaporation: A precisely measured volume of the clear, saturated solution is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dried solute is achieved.

-

Calculation: The solubility is calculated by dividing the mass of the dried solute by the volume of the solvent used.

Shake-Flask Method followed by HPLC Analysis

This method is a highly accurate and commonly employed technique in the pharmaceutical industry.

Protocol:

-

Saturation and Equilibration: Similar to the gravimetric method, a supersaturated solution is prepared and allowed to equilibrate.

-

Phase Separation: The undissolved solid is removed by centrifugation and/or filtration through a chemically inert filter.

-

Quantification: The concentration of this compound in the clear filtrate is determined using High-Performance Liquid Chromatography (HPLC). A calibration curve is generated using standard solutions of the compound at known concentrations to ensure accurate quantification.

-

Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.

Logical Workflow and Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of a solid compound like this compound.

Caption: General workflow for determining the solubility of a solid compound.

Involvement in Metabolic Pathways

This compound is recognized as a metabolite involved in fatty acid metabolism . However, a specific, detailed signaling pathway involving this molecule is not well-defined in publicly available literature, precluding the generation of a detailed pathway diagram at this time. Further research into the specific enzymatic reactions and regulatory mechanism involving this compound within fatty acid metabolism is required to construct an accurate visualization.

References

A Comprehensive Technical Guide to 2,2-Dimethylbutanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 2,2-dimethylbutanedioic acid, also known by its common name 2,2-dimethylsuccinic acid. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2,2-dimethylbutanedioic acid [1]. This document consolidates essential information on its chemical and physical properties, spectroscopic data, synthesis and purification methods, and potential applications, with a focus on its relevance in drug development and biological systems.

Chemical and Physical Properties

2,2-Dimethylbutanedioic acid is a white crystalline powder[2]. It is an alpha,omega-dicarboxylic acid, structurally it is succinic acid with two methyl groups substituted at the C2 position[1]. This substitution pattern, specifically the gem-dimethyl group, can confer unique properties relevant to medicinal chemistry, such as increased metabolic stability and conformational restriction[3].

Table 1: Chemical Identifiers and Properties of 2,2-Dimethylbutanedioic Acid

| Property | Value | Reference |

| IUPAC Name | 2,2-dimethylbutanedioic acid | [1] |

| Synonyms | This compound | [4] |

| CAS Number | 597-43-3 | [4] |

| Molecular Formula | C6H10O4 | [1] |

| Molecular Weight | 146.14 g/mol | [1] |

| Melting Point | 138-142 °C | [2] |

| Solubility | Soluble in ethanol/ether or ethanol/chloroform | [2] |

| Appearance | White crystalline powder | [2] |

Table 2: Physicochemical Data of 2,2-Dimethylbutanedioic Acid

| Parameter | Value | Reference |

| Standard solid enthalpy of combustion (ΔcH°solid) | -2802.40 ± 1.40 kJ/mol | [5] |

| Enthalpy of fusion at standard conditions (ΔfusH°) | 38.11 kJ/mol | [5] |

| Log10 of Water solubility in mol/l (log10WS) | -0.29 | [5] |

| Octanol/Water partition coefficient (logPoct/wat) | 0.572 | [5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 2,2-dimethylbutanedioic acid.

-

Infrared (IR) Spectroscopy: The NIST WebBook provides a gas-phase IR spectrum for 2,2-dimethylbutanedioic acid, which is a valuable resource for its identification[6].

-

Mass Spectrometry: The NIST WebBook also contains the mass spectrum (electron ionization) of 2,2-dimethylbutanedioic acid[6].

Synthesis and Purification

Proposed Synthesis Protocol: Alkylation of a Succinic Acid Ester

A common method for the synthesis of α,α-disubstituted succinic acids involves the alkylation of a succinic acid ester. The following is a proposed experimental protocol based on general organic chemistry principles for such transformations.

Experimental Workflow for Synthesis

Caption: Proposed workflow for the synthesis of 2,2-dimethylbutanedioic acid.

Methodology:

-

Enolate Formation: Diethyl succinate is treated with a strong base, such as sodium ethoxide, in an anhydrous alcohol solvent like ethanol to generate the corresponding enolate.

-

First Alkylation: The enolate is then reacted with a methylating agent, such as methyl iodide, to introduce the first methyl group at the α-position, yielding diethyl 2-methylsuccinate.

-

Second Alkylation: The process is repeated. Diethyl 2-methylsuccinate is treated with a strong base to form a new enolate, which is subsequently alkylated with another equivalent of methyl iodide to introduce the second methyl group at the same carbon, resulting in diethyl 2,2-dimethylsuccinate.

-

Hydrolysis: The resulting diethyl 2,2-dimethylsuccinate is then hydrolyzed to the dicarboxylic acid. This is typically achieved by saponification with an aqueous base (e.g., sodium hydroxide) followed by acidification with a strong acid (e.g., hydrochloric acid) to protonate the carboxylate groups.

Purification

The crude 2,2-dimethylbutanedioic acid can be purified by recrystallization. A common method involves dissolving the solid in a minimal amount of a hot solvent mixture, such as ethanol/ether or ethanol/chloroform, and allowing it to cool slowly to form crystals[2].

Potential Applications in Drug Development and Biological Activity

Rationale for Interest in Drug Development

The gem-dimethyl group is a recognized structural motif in medicinal chemistry that can enhance the pharmacological properties of a molecule[3]. This substitution can block metabolic oxidation at the substituted position, thereby increasing the compound's in vivo half-life. Furthermore, the Thorpe-Ingold effect associated with gem-disubstitution can influence the molecule's conformation, potentially leading to higher binding affinity and selectivity for a biological target.

Biological Context: Dicarboxylic Acids and Succinate Signaling

Dicarboxylic acids are emerging as important metabolic regulators. Recent studies have shown that dietary dicarboxylic acids can counteract the negative metabolic effects of a high-fat diet by increasing metabolic rate and improving glucose tolerance in animal models[7][8][9].

Succinate, the parent compound of 2,2-dimethylbutanedioic acid, is a key intermediate in the Krebs cycle and also functions as an extracellular signaling molecule by activating the G-protein coupled receptor SUCNR1 (also known as GPR91)[10][11][12]. This receptor is expressed in various tissues, including the kidneys, liver, and immune cells, and its activation is involved in processes such as blood pressure regulation, inflammation, and metabolic homeostasis[12][13].

Potential Biological Activity of 2,2-Dimethylbutanedioic Acid

Given its structural similarity to succinate, 2,2-dimethylbutanedioic acid may act as a modulator of the SUCNR1 receptor. The gem-dimethyl substitution could alter its binding affinity, selectivity, and agonist/antagonist properties compared to succinate. Furthermore, gem-dialkyl succinic acids have been identified as potent inhibitors of carboxypeptidases[14].

Hypothetical Signaling Pathway

Caption: Hypothetical signaling pathway for 2,2-dimethylbutanedioic acid via the SUCNR1 receptor.

Experimental Protocols for Biological Evaluation

To investigate the biological effects of 2,2-dimethylbutanedioic acid, a series of in vitro and in vivo assays can be employed.

Receptor Binding and Activation Assays

-

Methodology:

-

Cell Culture: Utilize cell lines endogenously expressing SUCNR1 or engineered to overexpress the receptor (e.g., HEK293 cells).

-

Competitive Binding Assay: Perform radioligand binding assays using a labeled succinate analog to determine the binding affinity (Ki) of 2,2-dimethylbutanedioic acid for SUCNR1.

-

Functional Assays: Measure the activation of downstream signaling pathways upon receptor stimulation. This can include:

-

cAMP Assay: To assess Gi-mediated inhibition of adenylyl cyclase.

-

Calcium Mobilization Assay: To assess Gq-mediated activation of phospholipase C and subsequent release of intracellular calcium.

-

-

Metabolic Assays

-

Methodology:

-

Cell Culture: Use relevant cell types such as hepatocytes, adipocytes, or immune cells.

-

Metabolic Profiling: Treat cells with 2,2-dimethylbutanedioic acid and analyze changes in key metabolic pathways, such as glycolysis and fatty acid oxidation, using techniques like Seahorse XF analysis or mass spectrometry-based metabolomics.

-

Gene Expression Analysis: Use quantitative PCR (qPCR) or RNA sequencing to assess changes in the expression of genes involved in metabolic regulation.

-

Conclusion

2,2-Dimethylbutanedioic acid is a readily characterizable dicarboxylic acid with potential for novel applications in drug development. Its gem-dimethyl substitution offers advantages in terms of metabolic stability and conformational constraint. Based on its structural similarity to the signaling molecule succinate, it is a promising candidate for modulating the SUCNR1 receptor and influencing metabolic and inflammatory pathways. The experimental protocols outlined in this guide provide a framework for the synthesis, purification, and comprehensive biological evaluation of this intriguing compound. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

- 1. This compound | C6H10O4 | CID 11701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 597-43-3 [chemicalbook.com]

- 3. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2,2-dimethylbutanedioic acid [stenutz.eu]

- 5. 2,2-Dimethylbutanedioic acid (CAS 597-43-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. 2,2-Dimethylbutanedioic acid [webbook.nist.gov]

- 7. Dicarboxylic acids counteract the metabolic effects of a Western diet by boosting energy expenditure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dicarboxylic acids counteract the metabolic effects of a Western diet by boosting energy expenditure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Succinic acid - Wikipedia [en.wikipedia.org]

- 11. Multifaceted Actions of Succinate as a Signaling Transmitter Vary with Its Cellular Locations [e-enm.org]

- 12. Succinate receptor 1 signaling mutually depends on subcellular localization and cellular metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Gem-dialkyl succinic acids: a novel class of inhibitors for carboxypeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Obscure: The Biological Significance of 2,2-Dimethylsuccinic Acid Remains Largely Uncharted

For researchers, scientists, and professionals in drug development, 2,2-Dimethylsuccinic acid presents a scientific enigma. Despite its clear chemical identity as a methyl-branched dicarboxylic acid and its notation in metabolic databases, its specific biological roles, mechanisms of action, and interactions within cellular systems are conspicuously absent from the current body of scientific literature. This technical overview serves to consolidate the limited available information and highlight the significant knowledge gaps that future research must aim to fill.

Currently, this compound is primarily categorized as a methyl-branched fatty acid and is listed in prominent databases such as the Human Metabolome Database (HMDB) and PubChem.[1][2] Its presence in these databases suggests it is a compound found within human biological systems, although its endogenous or exogenous origins and its metabolic fate are not well-defined.

Chemical and Physical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This information is primarily derived from computational predictions and basic experimental observations.

| Property | Value | Source |

| Molecular Formula | C6H10O4 | [2] |

| Molecular Weight | 146.14 g/mol | [2] |

| Physical Description | Solid | [2] |

| Melting Point | 140.5 °C | [2] |

| Water Solubility | 70 mg/mL at 14 °C | [2] |

| IUPAC Name | 2,2-dimethylbutanedioic acid | [2] |

Postulated Biological Functions: An Extrapolation from Succinate

Given its structural similarity to succinic acid, a key intermediate in the citric acid cycle and a signaling molecule, it is plausible to hypothesize that this compound might interact with some of the same cellular machinery. Succinate is a known substrate for succinate dehydrogenase (SDH), a crucial enzyme in both the citric acid cycle and the electron transport chain.[3] Furthermore, succinate accumulation has been shown to inhibit α-ketoglutarate-dependent dioxygenases, including prolyl hydroxylases that regulate the stability of hypoxia-inducible factor (HIF).[4]

However, it is critical to emphasize that no direct experimental evidence has been found to substantiate the role of this compound as an inhibitor of SDH or α-ketoglutarate-dependent dioxygenases. The presence of the two methyl groups on the alpha-carbon could sterically hinder its binding to the active sites of these enzymes, potentially rendering it an ineffective substrate or inhibitor.

Gaps in Knowledge and Future Research Directions

The current understanding of the biological role of this compound is rudimentary at best. To elucidate its physiological significance, a series of targeted research endeavors are necessary.

Experimental Workflow: A Roadmap for Future Investigation

The following diagram outlines a potential experimental workflow to investigate the biological functions of this compound.

Detailed Methodologies for Future Experiments

To address the current knowledge void, the following experimental protocols are proposed:

Synthesis of Radiolabeled this compound

The synthesis of a radiolabeled version of this compound (e.g., with 14C or 3H) would be instrumental for uptake, distribution, and metabolic studies.[5][6] A potential synthetic route could involve the use of radiolabeled precursors in a malonic ester synthesis or a related chemical pathway.

Enzyme Inhibition Assays

Standard kinetic assays should be performed to determine if this compound inhibits key metabolic enzymes such as succinate dehydrogenase (SDH) and α-ketoglutarate-dependent dioxygenases.[7] These assays typically involve incubating the purified enzyme with its substrate and varying concentrations of the potential inhibitor, followed by measuring product formation over time using spectrophotometric or fluorometric methods.

Cellular Uptake and Transport Studies

The mechanism by which this compound enters cells can be investigated using radiolabeled compound in cultured cells.[8] By measuring the rate of uptake at different concentrations and in the presence of known transport inhibitors, the involvement of specific transporters (e.g., organic anion transporters) can be determined.

Metabolomics Studies

Untargeted metabolomics using techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) can be employed to analyze the metabolic perturbations in cells or tissues treated with this compound.[9] This would provide a broad overview of the metabolic pathways affected by the compound.

Conclusion

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0002074) [hmdb.ca]

- 2. This compound | C6H10O4 | CID 11701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]

- 4. Succinate inhibition of alpha-ketoglutarate-dependent enzymes in a yeast model of paraganglioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enzymatic preparation of radiolabeled succinic semialdehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. longdom.org [longdom.org]

- 7. ebm-journal.org [ebm-journal.org]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to 2,2-Dimethylsuccinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylsuccinic acid, a dicarboxylic acid derivative of succinic acid, is a molecule of growing interest in various scientific fields, including organic synthesis, materials science, and pharmacology. Its unique gem-dimethyl substitution on the succinate backbone imparts distinct steric and electronic properties, leading to a range of applications from a versatile chemical building block to a potential modulator of biological pathways. This in-depth technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and biological activities of this compound, with a focus on experimental protocols and quantitative data to support researchers in their endeavors.

Physicochemical Properties

This compound is a white crystalline solid with the molecular formula C₆H₁₀O₄ and a molecular weight of 146.14 g/mol .[1][2][3] It is characterized by its relatively low solubility in water and is considered a hydrophobic molecule.[3]

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₄ | [2][3] |

| Molecular Weight | 146.14 g/mol | [1][2][3] |

| Melting Point | 139-142 °C | |

| Appearance | White crystalline powder | |

| IUPAC Name | 2,2-dimethylbutanedioic acid | [1] |

| CAS Number | 597-43-3 |

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the alkylation of an isobutyrate ester followed by hydrolysis. The following is a detailed experimental protocol based on established chemical principles.

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of Diethyl 2,2-Dimethylsuccinate

This protocol is adapted from a similar synthesis of a dialkyl succinate derivative.

Materials:

-

Ethyl isobutyrate

-

Lithium diisopropylamide (LDA) solution in THF

-

Ethyl chloroacetate

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (aqueous solution)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), in a flame-dried round-bottom flask equipped with a magnetic stirrer, add a solution of lithium diisopropylamide (LDA) in anhydrous THF.

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add ethyl isobutyrate dropwise to the LDA solution while maintaining the temperature at -78 °C. Stir the mixture for 30 minutes to ensure complete formation of the enolate.

-

To the enolate solution, add ethyl chloroacetate dropwise, again maintaining the temperature at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude diethyl 2,2-dimethylsuccinate.

-

Purify the crude product by vacuum distillation.

Experimental Protocol: Hydrolysis of Diethyl 2,2-Dimethylsuccinate

This protocol is a general procedure for the hydrolysis of diethyl esters.[4]

Materials:

-

Diethyl 2,2-dimethylsuccinate

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Hydrochloric acid (concentrated)

-

Diethyl ether

Procedure:

-

In a round-bottom flask, dissolve diethyl 2,2-dimethylsuccinate in ethanol.

-

Add an aqueous solution of sodium hydroxide (2 equivalents) to the flask.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete (disappearance of the starting ester spot), cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure.

-

Add water to dissolve the sodium salt of the dicarboxylic acid and wash the aqueous solution with diethyl ether to remove any unreacted ester or impurities.

-

Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until the pH is approximately 1-2.

-

A white precipitate of this compound will form.

-

Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven to obtain the final product.

Biological Activities and Signaling Pathways

This compound, as a derivative of the Krebs cycle intermediate succinate, is postulated to have significant biological activities. While direct studies on this compound are emerging, its structural similarity to succinate provides a strong basis for predicting its involvement in key signaling pathways.

Hypothetical Signaling Pathway: this compound and HIF-1α Stabilization

Succinate is a known inhibitor of prolyl hydroxylase domain (PHD) enzymes.[5] Inhibition of PHDs leads to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), a master transcriptional regulator of cellular response to hypoxia.[2][5] It is hypothesized that this compound, due to its structural resemblance to succinate, can also inhibit PHDs, leading to the stabilization of HIF-1α and the subsequent transcription of hypoxia-responsive genes.

Caption: Proposed mechanism of HIF-1α stabilization by this compound.

Quantitative Data

While extensive quantitative data on the biological activities of this compound are still being gathered, its structural analog, malonate, is a well-known competitive inhibitor of succinate dehydrogenase (SDH), a key enzyme in the Krebs cycle and the electron transport chain.[6] The inhibitory potential of dicarboxylic acids on SDH is often quantified by their half-maximal inhibitory concentration (IC50). Although a specific IC50 for this compound is not yet widely reported, other succinate dehydrogenase inhibitors have been characterized.[7]

| Compound | Target | IC50 | Reference |

| Succinate dehydrogenase-IN-2 | Succinate Dehydrogenase (SDH) | 1.22 mg/L | [7] |

| Succinate dehydrogenase-IN-6 | SDH in Rhizoctonia solani | 11.76 µM | [7] |

| Succinate dehydrogenase-IN-9 | Succinate Dehydrogenase | 3.6 µM | [7] |

| SDH-IN-15 | Succinate Dehydrogenase | 2.04 µM | [7] |

| SDH-IN-22 | Succinate Dehydrogenase | 16.6 µM | [7] |

Note: The IC50 values listed above are for various inhibitors of succinate dehydrogenase and are provided for comparative context. Further research is needed to determine the specific IC50 of this compound.

Applications and Future Directions

The unique structure of this compound makes it a valuable building block in several areas:

-

Polymer Chemistry: It can be used as a monomer to synthesize polyesters and polyamides with modified thermal and mechanical properties.

-

Organic Synthesis: Its dicarboxylic nature allows for a variety of chemical transformations, making it a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

-

Drug Development: The potential for this compound to modulate metabolic pathways, such as the HIF-1α signaling cascade, opens up avenues for its investigation as a therapeutic agent in diseases characterized by hypoxia or metabolic dysregulation, such as cancer and ischemic disorders. Furthermore, its structural similarity to known ligands of Peroxisome Proliferator-Activated Receptors (PPARs) suggests it may have a role in regulating lipid metabolism and inflammation, warranting further investigation into its activity as a PPAR agonist.[8][9][10][11]

Future research should focus on elucidating the specific biological targets of this compound and quantifying its potency and efficacy in various disease models. Detailed structure-activity relationship studies will be crucial for the design of more potent and selective derivatives for therapeutic applications.

References

- 1. In vivo imaging reveals selective peroxisome proliferator activated receptor modulator activity of the synthetic ligand 3-(1-(4-chlorobenzyl)-3-t-butylthio-5-isopropylindol-2-yl)-2,2-dimethylpropanoic acid (MK-886) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fatty Acids Prevent Hypoxia-Inducible Factor-1α Signaling Through Decreased Succinate in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0002074) [hmdb.ca]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. Succinate is a danger signal that induces IL-1β via HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. PEROXISOME PROLIFERATOR-ACTIVATED RECEPTOR (PPAR) AGONISTS AS PROMISING NEW MEDICATIONS FOR DRUG ADDICTION: PRECLINICAL EVIDENCE - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,2-Dimethylsuccinic Acid: Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract